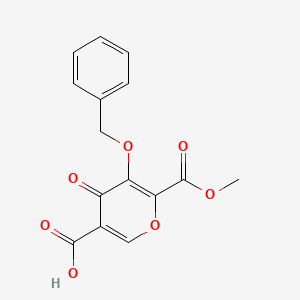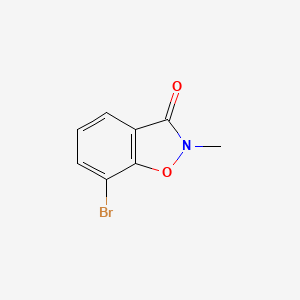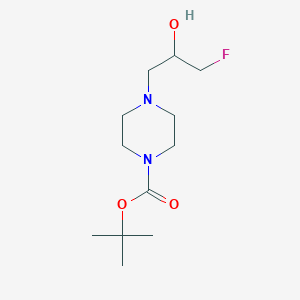
4-Acetyl-2-fluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-2-fluorobenzaldehyde is an organic compound with the molecular formula C9H7FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an acetyl group at the fourth position and a fluorine atom at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2-fluorobenzaldehyde typically involves the fluorination of 4-acetylbenzaldehyde. One common method is the halogen-exchange reaction, where 4-chlorobenzaldehyde is treated with a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
化学反应分析
Types of Reactions: 4-Acetyl-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with nucleophiles such as amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products:
Oxidation: 4-Acetyl-2-fluorobenzoic acid.
Reduction: 4-Acetyl-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
4-Acetyl-2-fluorobenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Acetyl-2-fluorobenzaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in nucleophilic substitution reactions. The acetyl group can undergo oxidation or reduction, leading to the formation of different functional groups that interact with biological molecules .
相似化合物的比较
4-Fluorobenzaldehyde: Similar structure but lacks the acetyl group.
2-Fluorobenzaldehyde: Fluorine atom is positioned differently on the benzene ring.
4-Acetylbenzaldehyde: Lacks the fluorine atom.
Uniqueness: 4-Acetyl-2-fluorobenzaldehyde is unique due to the presence of both the acetyl and fluorine substituents, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its analogs .
属性
分子式 |
C9H7FO2 |
|---|---|
分子量 |
166.15 g/mol |
IUPAC 名称 |
4-acetyl-2-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO2/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-5H,1H3 |
InChI 键 |
CQCRXMQZUKJNDJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine](/img/structure/B13983259.png)

![1-[1,4,6,7-Tetrahydro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B13983270.png)


![benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate](/img/structure/B13983291.png)
![(s)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13983294.png)




![2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13983327.png)
